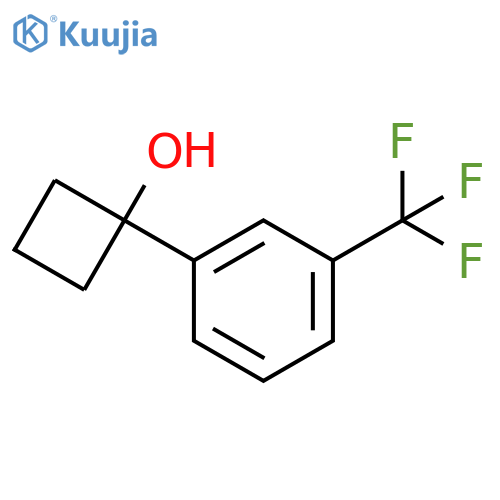

Cas no 164171-89-5 (1-(3-Trifluoromethylphenyl)cyclobutanol)

164171-89-5 structure

商品名:1-(3-Trifluoromethylphenyl)cyclobutanol

CAS番号:164171-89-5

MF:C11H11F3O

メガワット:216.199653863907

CID:2925530

1-(3-Trifluoromethylphenyl)cyclobutanol 化学的及び物理的性質

名前と識別子

-

- 1-(3-trifluoromethylphenyl)cyclobutanol

- 1-(3-Trifluoromethylphenyl)cyclobutanol

-

- インチ: 1S/C11H11F3O/c12-11(13,14)9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7,15H,2,5-6H2

- InChIKey: NKNJUNZQCYGZCH-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=CC(=C1)C1(CCC1)O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 233

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 20.2

1-(3-Trifluoromethylphenyl)cyclobutanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB611682-250mg |

1-(3-(Trifluoromethyl)phenyl)cyclobutanol; . |

164171-89-5 | 250mg |

€379.90 | 2024-07-24 | ||

| abcr | AB611682-5g |

1-(3-(Trifluoromethyl)phenyl)cyclobutanol; . |

164171-89-5 | 5g |

€2386.50 | 2024-07-24 | ||

| abcr | AB611682-1g |

1-(3-(Trifluoromethyl)phenyl)cyclobutanol; . |

164171-89-5 | 1g |

€706.20 | 2024-07-24 | ||

| abcr | AB611682-500mg |

1-(3-(Trifluoromethyl)phenyl)cyclobutanol; . |

164171-89-5 | 500mg |

€519.80 | 2024-07-24 |

1-(3-Trifluoromethylphenyl)cyclobutanol 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

164171-89-5 (1-(3-Trifluoromethylphenyl)cyclobutanol) 関連製品

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:164171-89-5)1-(3-Trifluoromethylphenyl)cyclobutanol

清らかである:99%/99%/99%/99%

はかる:250mg/500mg/1g/5g

価格 ($):225/308/418/1414